Tianshic acid methyl ester

Description

Properties

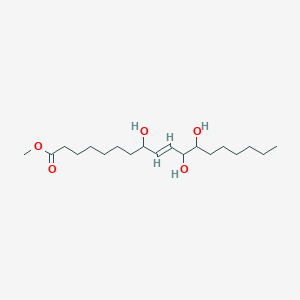

Molecular Formula |

C19H36O5 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

methyl (E)-8,11,12-trihydroxyoctadec-9-enoate |

InChI |

InChI=1S/C19H36O5/c1-3-4-5-9-12-17(21)18(22)15-14-16(20)11-8-6-7-10-13-19(23)24-2/h14-18,20-22H,3-13H2,1-2H3/b15-14+ |

InChI Key |

VAGGDCACZPJMFS-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCC(C(/C=C/C(CCCCCCC(=O)OC)O)O)O |

Canonical SMILES |

CCCCCCC(C(C=CC(CCCCCCC(=O)OC)O)O)O |

Origin of Product |

United States |

Biosynthetic and Synthetic Investigations of Tianshic Acid Methyl Ester

Elucidation of Biosynthetic Pathways for Tianshic Acid Precursors

The biosynthesis of tianshic acid, the direct precursor to its methyl ester, is rooted in the fundamental pathways of fatty acid metabolism in plants. nih.gov Plants synthesize standard C16 and C18 fatty acids in the plastids, which can then undergo various modifications, including desaturation and hydroxylation, to produce a diverse array of specialized fatty acid natural products. nih.govresearchgate.net

The biosynthesis of tianshic acid is believed to start with common C18 fatty acid precursors, such as linoleic or linolenic acid. researchgate.net These precursors are products of the core fatty acid synthase (FAS) complex. The specific structure of tianshic acid—an (9E)-octadec-9-enoic acid backbone with hydroxyl groups at positions 8, 11, and 12—suggests a series of post-synthesis modifications by specific enzymes. ebi.ac.uknih.gov

The lipoxygenase (LOX) pathway is a key mechanism in plants for the oxygenation of polyunsaturated fatty acids, leading to hydroperoxide intermediates. researchgate.net These hydroperoxides can then be further converted by other enzymes into various oxidized fatty acids. It is hypothesized that a similar enzymatic cascade, involving specific hydroxylases, acts on a C18 fatty acid precursor to install the three characteristic hydroxyl groups of tianshic acid. While the precise enzymes have not been fully characterized for tianshic acid itself, the existence of diverse fatty acid-modifying enzymes in plants supports this proposed route. nih.gov

Table 2: Natural Occurrence of Tianshic Acid and its Methyl Ester

| Compound | Plant Species | Family | Plant Part | Reference |

|---|---|---|---|---|

| Tianshic Acid | Allium fistulosum (Welsh Onion) | Amaryllidaceae | Seed | ebi.ac.uk |

| Tianshic Acid | Allium cepa (Onion) | Amaryllidaceae | Seed | researchgate.net |

| Tianshic Acid | Ophiopogon japonicus | Asparagaceae | Tuber | ebi.ac.uk |

| Tianshic Acid | Sambucus williamsii | Adoxaceae | Stem | ebi.ac.uk |

| Tianshic Acid | Sauromatum giganteum | Araceae | Not Specified | nih.gov |

Enzymatic Methylation Mechanisms in Natural Production

The natural conversion of tianshic acid to tianshic acid methyl ester is an enzymatic process. The isolation of this compound from the stems of Sambucus williamsii confirms that this reaction occurs in nature. ebi.ac.uk In biological systems, the methylation of carboxylic acids is typically catalyzed by a class of enzymes known as methyltransferases. researchgate.net

These enzymes facilitate the transfer of a methyl group from a donor molecule to the substrate. The most common methyl donor in these reactions is S-adenosyl methionine (SAM). A specific SAM-dependent methyltransferase likely recognizes tianshic acid and catalyzes the esterification of its terminal carboxyl group to form this compound.

While the direct C-methylation of some amino acids has been reported, the esterification of a fatty acid is a distinct process. researchgate.net The enzymatic reaction would proceed by activating the carboxylic acid group, followed by nucleophilic attack from the methyl group of SAM, resulting in the formation of the methyl ester and S-adenosylhomocysteine. Although the specific methyltransferase responsible for producing this compound has not been isolated or characterized, its existence is inferred from the natural occurrence of the compound. ebi.ac.uk

Laboratory-Scale Synthesis Methodologies for this compound

The synthesis of this compound in the laboratory is crucial for obtaining pure samples for research and for creating analogues to probe its biological functions. Methodologies primarily involve the direct derivatization of the naturally isolated tianshic acid or more complex total synthesis approaches for creating analogues.

The most direct laboratory method for preparing this compound is the chemical esterification of tianshic acid. This is a standard transformation in organic chemistry for which several reliable methods exist. colostate.edu The goal is to convert the terminal carboxylic acid group (-COOH) into a methyl ester (-COOCH₃) without altering the sensitive hydroxyl groups and the double bond elsewhere in the molecule.

A common and effective method is acid-catalyzed esterification, often called Fischer esterification. This involves refluxing tianshic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netugm.ac.id Another approach involves the use of diazomethane (B1218177) (CH₂N₂), a reagent that rapidly and cleanly converts carboxylic acids to their methyl esters under mild conditions, though it is highly toxic and explosive, requiring careful handling. colostate.edu A two-step transesterification process, which involves initial saponification with a base like potassium hydroxide (B78521) in methanol followed by an acid-catalyzed esterification, is also a highly effective method for producing fatty acid methyl esters. researchgate.netnih.gov

Table 3: Common Laboratory Reagents for Methyl Esterification of Carboxylic Acids

| Reagent/Method | Description | Key Features | Reference |

|---|---|---|---|

| Methanol/H₂SO₄ (or HCl) | Fischer esterification; acid-catalyzed reaction. | Reversible reaction, often driven to completion by using excess methanol. Requires heating. | researchgate.netugm.ac.id |

| Diazomethane (CH₂N₂) | A potent methylating agent. | High yield, mild conditions, but highly toxic and explosive. | colostate.edu |

| KOH/Methanol then Acid | Saponification followed by esterification. | An efficient two-step process often used for transesterification of lipids. | researchgate.net |

| Dimethylformamide dialkyl acetals | Bifunctional reagents that act as synthetic equivalents of acetals. | Commercially available reagents for esterification. | colostate.edu |

Creating analogues of this compound with controlled stereochemistry is essential for structure-activity relationship studies. Stereoselective synthesis allows for the precise arrangement of atoms at the chiral centers (C8, C11, and C12) and the geometry of the C9 double bond.

A convergent synthesis strategy is often employed for complex molecules like this, where different fragments of the molecule are synthesized separately and then joined together. rsc.org Key reactions for establishing the stereocenters could include:

Asymmetric Aldol (B89426) Reactions: Methods like the Evans or Crimmins acetate (B1210297) aldol reactions can be used to create specific hydroxyl- and alkyl-substituted stereocenters with high diastereoselectivity. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. For instance, lipases can perform stereoselective esterifications or resolutions, while other enzymes could be engineered to carry out specific hydroxylations. nih.gov

Olefin Metathesis: Cross-metathesis reactions can be used to construct the central carbon-carbon double bond with control over its E/Z geometry. rsc.org

Substrate-Controlled Reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions, a strategy used in the synthesis of complex polyketides and other natural products. nih.gov

These advanced synthetic strategies enable the creation of not only this compound itself but also a library of related analogues and molecular probes, where each stereocenter or functional group is systematically varied to investigate its role in the compound's biological activity. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples.pjoes.comnih.gov

Chromatographic methods are fundamental in the separation and purification of Tianshic acid methyl ester from complex biological matrices. pjoes.com These techniques also play a crucial role in determining the purity of research samples and quantifying the amount of the compound present. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs). aocs.orgspectra-analysis.com In the context of ester profiling, GC separates the different methyl esters in a sample based on their boiling points and interactions with the chromatographic column. customs.go.jp The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. nih.gov

The process often involves the derivatization of fatty acids into their more volatile methyl esters to make them suitable for GC analysis. nih.govaocs.org GC-MS analysis of complex mixtures containing various FAMEs can be performed using different types of capillary columns to achieve optimal separation. uib.no The resulting data, including retention times and mass spectra, are used for both qualitative and quantitative analysis. customs.go.jpuib.no

Table 1: General GC-MS Parameters for FAME Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-WAX, BPX70) customs.go.jpuib.no |

| Carrier Gas | Helium customs.go.jp |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped temperature increase (e.g., 60°C to 220°C) customs.go.jp |

| Ionization Mode | Electron Ionization (EI) jeolusa.com |

| Detector | Mass Spectrometer (Quadrupole or Triple Quadrupole) nih.gov |

High-performance liquid chromatography (HPLC) is another vital chromatographic technique used for both the analysis and purification of this compound. scielo.br Unlike GC, HPLC is well-suited for the separation of less volatile and thermally sensitive compounds. researchgate.net

For analytical purposes, HPLC coupled with a UV detector is often employed. scielo.brresearchgate.net The separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of solvents like acetonitrile, methanol (B129727), and water. researchgate.netresearchgate.net This method allows for the quantification of FAMEs with good repeatability and linearity. researchgate.net

Preparative HPLC is used to isolate larger quantities of a specific compound, such as this compound, from a mixture. researchgate.net By using larger columns and higher flow rates, researchers can obtain pure samples for further structural analysis and biological testing. researchgate.net

Table 2: Representative HPLC Conditions for FAME Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18 reversed-phase (analytical scale) researchgate.net | C18 reversed-phase (preparative scale) researchgate.net |

| Mobile Phase | Gradient or isocratic elution with acetonitrile/methanol/water mixtures researchgate.netresearchgate.net | Gradient elution with acetonitrile/chloroform researchgate.net |

| Detector | UV (e.g., 205 nm) researchgate.net | Evaporative Light-Scattering Detector (ELSD) researchgate.net |

| Flow Rate | ~1 mL/min researchgate.net | Higher flow rates (e.g., 30 mL/min) |

| Temperature | Controlled (e.g., 40 °C) researchgate.net | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Profiling

Spectroscopic Methods for Structural Confirmation and Mechanistic Studies.ebi.ac.ukpjoes.comjeol.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete structure of organic molecules. Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments. aocs.org For a typical fatty acid methyl ester, characteristic signals include a singlet for the methyl ester protons around 3.7 ppm, multiplets for protons adjacent to hydroxyl groups and double bonds, and a triplet for the terminal methyl group. aocs.orgrasayanjournal.co.in

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their types (e.g., carbonyl, olefinic, hydroxyl-bearing, and aliphatic). rasayanjournal.co.in The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. purdue.edu In this compound, key IR absorption bands would indicate the presence of hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and the ester carbonyl (C=O) group. spectra-analysis.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. pjoes.com The presence of double bonds in conjugation would result in characteristic absorption maxima in the UV-Vis spectrum. pjoes.com

Table 3: Characteristic Spectroscopic Data for Fatty Acid Methyl Esters

| Spectroscopic Technique | Functional Group | Characteristic Signal/Absorption |

|---|---|---|

| ¹H NMR | Methyl Ester (-COOCH₃) | ~3.7 ppm (singlet) aocs.org |

| Terminal Methyl (-CH₃) | ~0.88 ppm (triplet) aocs.org | |

| ¹³C NMR | Carbonyl (C=O) | ~174 ppm |

| Olefinic (C=C) | ~120-140 ppm rasayanjournal.co.in | |

| IR Spectroscopy | Hydroxyl (O-H) | Broad band ~3300 cm⁻¹ |

| Carbonyl (C=O) | Strong band ~1740 cm⁻¹ spectra-analysis.com | |

| C-O Stretch | ~1170 cm⁻¹ | |

| UV-Vis Spectroscopy | Conjugated Dienes | λmax ~230-240 nm |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. ebi.ac.uk This technique is crucial for confirming the identity of this compound, which has a monoisotopic mass of 344.25627. ebi.ac.uk

In addition to providing the precise mass of the molecular ion, HRMS can be used to analyze the fragmentation patterns of the molecule. jeol.comshimadzu.com This tandem mass spectrometry (MS/MS) approach helps to elucidate the structure by identifying characteristic fragment ions, which can pinpoint the locations of functional groups like hydroxyl groups and double bonds along the fatty acid chain. nih.govshimadzu.com

Molecular and Cellular Mechanisms of Action in Research Models

Investigation of Molecular Targets and Ligand-Receptor Interactions

Direct experimental studies on the molecular targets and ligand-receptor interactions of Tianshic acid methyl ester are limited. However, computational and network pharmacology studies involving its parent compound, Tianshic acid, have predicted several potential protein targets. These in-silico analyses provide a preliminary framework for understanding its potential biological interactions.

Molecular docking studies have been employed to predict the binding affinity of Tianshic acid to various proteins. For instance, in a study analyzing components of a traditional Chinese medicine formula for acute lung injury, Tianshic acid was docked against key protein targets, suggesting potential interactions with proteins like thrombin (F2) and Proto-oncogene tyrosine-protein kinase Src (SRC). frontiersin.orgnih.gov Another computational study identified Tianshic acid as a potential inhibitor of bacterial beta-lactamase.

It is important to note that these are predictive studies, and experimental validation is required to confirm these interactions for both Tianshic acid and its methyl ester derivative.

Modulation of Specific Enzymatic Activities: Focus on Alkaline Phosphatase

The most direct experimental evidence of this compound's bioactivity comes from its effect on alkaline phosphatase (ALP). Research has demonstrated that this compound, isolated from the stems of Sambucus williamsii, stimulates ALP activity in the osteoblastic cell line UMR-106. ebi.ac.ukebi.ac.uknih.govcabidigitallibrary.org

In one study, this compound was shown to increase the ALP activity of UMR-106 cells by approximately 1.5-fold at a concentration of 30 µmol/L. ebi.ac.ukebi.ac.ukcabidigitallibrary.org This effect on ALP, a key enzyme in bone mineralization, suggests a potential role for the compound in modulating osteoblast function. The stimulation of ALP activity was observed without any corresponding effect on cell proliferation, indicating a specific action on cell differentiation or function rather than cell growth. ebi.ac.ukebi.ac.uknih.govcabidigitallibrary.org

Analysis of Intracellular Signaling Pathway Perturbations

Direct experimental analysis of the intracellular signaling pathways specifically perturbed by this compound is not extensively documented. However, network pharmacology studies on its parent compound, Tianshic acid, have suggested its involvement in several key signaling pathways.

These computational analyses, often conducted in the context of complex herbal formulations, predict that Tianshic acid may interact with targets involved in pathways such as the HIF-1 signaling pathway, lipid and atherosclerosis pathways, and those regulating inflammatory responses and protein phosphorylation. frontiersin.orgnih.govnih.gov For example, targets like AKT1, MAPK14, and EGFR, which are central nodes in many signaling cascades, have been identified as potential interaction partners for Tianshic acid. frontiersin.orgnih.gov These findings suggest that the biological effects of Tianshic acid and its derivatives could be mediated through these complex networks, but these predictions await direct experimental confirmation.

Cellular Response Profiling in Isolated Cell Lines and Primary Cultures

The primary cellular response documented for this compound is the stimulation of alkaline phosphatase activity in the rat osteosarcoma cell line UMR-106, which is a model for osteoblastic cells. ebi.ac.uknih.govcabidigitallibrary.org Notably, this increase in enzymatic activity was not accompanied by an increase in cell proliferation, suggesting a specific effect on osteoblastic differentiation or function. ebi.ac.ukebi.ac.uknih.govcabidigitallibrary.org

Research on the parent compound, Tianshic acid, has been conducted in other cellular contexts. It has been identified as a component in studies related to immune thrombocytopenia and acute lung injury, where it is considered a potential active compound affecting biological processes like protein phosphorylation and cellular responses to nitrogen compounds. nih.govnih.gov However, specific cellular response profiles for this compound in primary cultures or a wider range of cell lines have not been detailed in the available literature.

Epigenetic Modulatory Potential and Gene Expression Regulation

There is currently no direct scientific evidence detailing the epigenetic modulatory potential or the specific gene expression regulatory effects of this compound. Epigenetic mechanisms, such as DNA methylation and histone modification, are crucial for regulating gene expression without altering the DNA sequence itself. nih.govfrontiersin.org While various natural compounds are known to influence these processes, specific studies linking this compound to the modulation of epigenetic enzymes (e.g., DNA methyltransferases, histone deacetylases) or to changes in the expression of specific genes are absent from the current body of literature.

Network pharmacology studies have associated the parent compound, Tianshic acid, with signaling pathways that are known to have downstream effects on gene expression. frontiersin.orgnih.govnih.gov However, direct investigation into the epigenetic impact and the specific gene targets of this compound remains an area for future research.

Pre Clinical Biological Activity Studies in Experimental Systems

In Vitro Efficacy Evaluation in Cell-Based Assays

Tianshic acid methyl ester has been evaluated for its effects on the function of osteoblastic cells using the UMR106 cell line. nih.gov The UMR106 cell line, derived from a rat osteosarcoma, is a well-established model in bone metabolism research due to its expression of key osteoblastic markers, including alkaline phosphatase (ALP). cytion.com

In a key study, this compound, identified as (9E)-8,11,12-trihydroxyoctadecenoic acid methyl ester and isolated from the stems of Sambucus williamsii, was found to have a stimulatory effect on the activity of alkaline phosphatase in UMR106 cells. nih.gov At a concentration of 30 µmol/L, the compound increased ALP activity by approximately 1.5-fold. nih.gov However, at the same concentration, this compound was observed to have no impact on the proliferation of these cells. nih.gov

Table 1: In Vitro Effects of this compound on UMR106 Osteoblastic Cells

| Parameter Assessed | Cell Line | Concentration | Observed Effect | Source |

| Alkaline Phosphatase (ALP) Activity | UMR106 | 30 µmol/L | ~1.5-fold increase | nih.gov |

| Cell Proliferation | UMR106 | 30 µmol/L | No effect | nih.gov |

The process of osteoblast differentiation involves a sequence of events, including the expression of specific markers, the synthesis of a collagenous extracellular matrix, and subsequent mineralization of that matrix. nih.gov Alkaline phosphatase (ALP) activity is a widely recognized early marker of osteoblast differentiation. nih.gov

The observed ability of this compound to significantly increase ALP activity in UMR106 cells indicates that the compound promotes the differentiation of these osteoblastic cells. nih.gov The primary study documenting this effect focused on ALP activity as the endpoint for differentiation and did not report on later-stage markers, such as collagen synthesis or the extent of matrix mineralization, which can be visualized by methods like Alizarin Red staining. nih.govresearchgate.net

This compound is classified as a fatty acid ester. nih.gov There is a growing body of research indicating that fatty acids and their metabolism play a crucial role in bone biology and osteoblast function. nih.gov For instance, studies have shown that fatty acid oxidation is required for normal bone acquisition and that modulating fatty acid intake can influence bone formation. nih.govnih.gov However, preclinical investigations into the specific effects of this compound on other cell systems relevant to fatty acid biology, such as adipocytes or hepatocytes, have not been reported in the reviewed scientific literature.

Assessment of Cellular Differentiation and Matrix Mineralization

In Vivo Efficacy Assessment in Non-Human Organism Models

In vivo studies are critical for understanding the systemic effects of compounds on bone metabolism, bridging the gap between cell-based assays and potential therapeutic applications. mdpi.com A variety of animal models are utilized for this purpose, with rodents such as mice and rats being the most common. mdpi.com For studying conditions like postmenopausal osteoporosis, the ovariectomized (OVX) rodent model is frequently employed, as the removal of the ovaries induces estrogen deficiency and subsequent bone loss, mimicking the human condition. mdpi.comnih.gov

While extracts from Sambucus williamsii, the plant source of this compound, have demonstrated protective effects on bone mass and strength in OVX mouse and rat models, no in vivo studies focusing specifically on the isolated this compound have been identified in the searched literature. nih.govresearchgate.net Therefore, the efficacy of the pure compound in a living organism has not been documented.

Information regarding the systemic biological responses and tissue-specific effects of this compound is currently unavailable due to the absence of published in vivo research on the isolated compound. Studies on crude extracts of Sambucus williamsii have shown beneficial effects on the microarchitecture of trabecular bone in OVX mice. nih.gov Furthermore, one such study noted that the extract did not affect uterine weight, suggesting a lack of undesirable estrogenic effects on uterine tissue. researchgate.net However, these systemic and tissue-specific findings are attributable to the complex mixture of phytochemicals within the extract and cannot be ascribed to this compound alone.

Methodological Considerations in Animal Research for this compound

Pre-clinical animal studies are a crucial step in evaluating the potential therapeutic activities of novel compounds like this compound. The design and execution of these studies require careful consideration of various methodological factors to ensure the validity, reproducibility, and ethical conduct of the research. While specific in-vivo research on this compound is not extensively documented in publicly available literature, the methodological approach would be guided by established principles in pharmacology and toxicology, as well as by studies on structurally related eudesmane (B1671778) sesquiterpenoids.

The primary objectives of such animal studies would be to assess the biological effects of this compound in a living organism, providing insights into its potential mechanisms of action and identifying target organ systems. The selection of appropriate animal models, the route and method of administration, and the choice of endpoints for evaluation are all critical components of a robust study design.

Animal Model Selection

The choice of animal model is fundamental and depends on the specific biological activity being investigated. For instance, if preliminary in-vitro data suggests anti-inflammatory properties, a common approach is to use models of induced inflammation. Research on other eudesmane-type sesquiterpenes has utilized models such as collagen-induced arthritis (CIA) in mice to evaluate anti-arthritic effects. researchgate.net In such a model, the development of arthritis, including paw thickness and joint pathology, are key parameters that would be monitored.

For assessing other potential activities, different models would be employed. For example, to investigate potential neuroprotective effects, rodent models of neurodegenerative diseases could be utilized. If cytotoxic activity against cancer cells is observed in vitro, xenograft models, where human tumor cells are implanted into immunocompromised mice, would be a standard approach to evaluate anti-tumor efficacy in a living system. The selection of the animal species (e.g., mice, rats) would be based on factors such as genetic similarity to humans in the context of the disease, established protocols, and practical considerations like size, lifespan, and cost.

Experimental Design and Controls

A well-designed study will include multiple groups to ensure the results are attributable to the test compound. A typical experimental design would include:

A control group: Receiving the vehicle (the solvent in which this compound is dissolved) only. This group serves as a baseline to control for any effects of the vehicle or the experimental procedures themselves.

A positive control group: Receiving a known active drug for the condition being studied. This helps to validate the animal model and provides a benchmark against which the efficacy of this compound can be compared.

Multiple experimental groups: Each receiving a different dose of this compound. This allows for the determination of a dose-response relationship, which is crucial for understanding the compound's potency.

Randomization of animals into these groups is essential to minimize bias. Blinding of the investigators to the treatment allocation, where possible, further enhances the objectivity of the study.

Compound Administration

The route of administration is another critical consideration and should ideally be relevant to potential clinical use in humans. Common routes in preclinical studies include:

Oral (p.o.): Administration by gavage, which is often preferred for its convenience and relevance to oral drug delivery in humans.

Intraperitoneal (i.p.): Injection into the peritoneal cavity, which allows for rapid absorption.

Intravenous (i.v.): Injection directly into a vein, which provides immediate and complete bioavailability.

Subcutaneous (s.c.): Injection under the skin.

Topical: Application to the skin, if dermatological effects are being investigated.

The formulation of this compound for administration would require careful preparation to ensure its stability and bioavailability. This would involve dissolving the compound in a suitable non-toxic vehicle.

Endpoint and Biomarker Analysis

The selection of endpoints for measurement must be relevant to the hypothesized biological activity. These can include:

Physiological measurements: Such as body weight, food and water intake, and body temperature.

Behavioral assessments: Relevant to the disease model, for example, motor activity or pain responses.

Biochemical analysis: Measurement of relevant biomarkers in blood, plasma, or tissue homogenates. For instance, in an inflammation model, levels of pro-inflammatory cytokines would be measured using techniques like ELISA.

Histopathological examination: Microscopic analysis of tissues to assess for any pathological changes or therapeutic effects at the cellular level.

The timing of these measurements is also critical and should be predefined in the study protocol.

Ethical Considerations

All animal research must be conducted in strict accordance with ethical guidelines and regulations. This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied:

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Table of Methodological Considerations in Preclinical Animal Research

| Consideration | Key Aspects | Example from Eudesmane Sesquiterpenoid Research |

| Animal Model | Species, strain, disease induction method | Collagen-Induced Arthritis (CIA) in mice for anti-inflammatory studies researchgate.net |

| Experimental Groups | Vehicle control, positive control, multiple dose levels of the test compound | Groups treated with vehicle, a known anti-arthritic drug, and varying doses of the test compound |

| Route of Administration | Oral (gavage), intraperitoneal, intravenous, etc. | Dependent on the specific study design and compound properties |

| Endpoints | Physiological, behavioral, biochemical, histopathological | Arthritis score, paw thickness, serum inflammatory markers, joint histology researchgate.net |

| Ethical Conduct | IACUC approval, adherence to the 3Rs | Minimizing animal distress and using the minimum number of animals required |

Structure Activity Relationship Sar and Analogues Development

Identification of Pharmacophoric Features and Critical Structural Elements

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Tianshic acid methyl ester, with the IUPAC name methyl (9E)-8,11,12-trihydroxyoctadec-9-enoate, several structural features are of immediate interest for pharmacophoric analysis. nih.gov

The key elements that likely contribute to its biological effects include:

The Hydroxyl Groups: The presence and specific spatial arrangement of the three hydroxyl (-OH) groups at positions 8, 11, and 12 are critical. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzyme active sites or receptors. The stereochemistry of these chiral centers is also presumed to be crucial for specific binding.

The Methyl Ester Group: The ester functional group at one end of the long aliphatic chain influences the molecule's polarity, solubility, and potential for metabolic hydrolysis. It can also participate in hydrogen bonding as an acceptor.

The Aliphatic Chain: The long hydrocarbon chain contributes to the lipophilicity of the molecule, which is a key factor in its ability to cross cell membranes.

While these features are recognized as important from a chemical standpoint, specific studies definitively identifying the essential pharmacophore of this compound through methods like 3D-QSAR or pharmacophore modeling have not been reported in the available scientific literature. The initial research noted its stimulating effect on alkaline phosphatase activity in osteoblastic UMR106 cells, but did not dissect the specific structural contributions to this activity. ebi.ac.uk

Rational Design and Synthesis of this compound Analogues

Rational drug design involves modifying a lead compound's structure to enhance its biological activity or other properties. Based on the presumed critical structural elements of this compound, a medicinal chemist could propose several analogue designs, for instance:

Systematically removing or shifting the position of the hydroxyl groups to determine their individual importance.

Altering the stereochemistry of the hydroxyl groups.

Modifying the methyl ester to other esters or amides to probe the impact on activity and stability.

Saturating the double bond or changing its configuration from trans (E) to cis (Z) to understand the role of its rigidity and geometry.

However, a review of published scientific literature indicates that studies detailing the rational design and subsequent chemical synthesis of analogues based on the this compound scaffold have not yet been made publicly available. General methods for the synthesis of fatty acid esters of hydroxy fatty acids exist, but their specific application to Tianshic acid has not been documented. mdpi.com

Comparative Biological Activity Assessment of Derivatives

Following the synthesis of analogues, a comparative biological activity assessment is essential to build a structure-activity relationship. This would involve testing the newly created derivatives in the same biological assays as the parent compound. For this compound, this would mean evaluating the analogues for their effects on alkaline phosphatase activity in osteoblastic cells to see if the modifications led to increased, decreased, or a loss of activity. ebi.ac.uk

As there are no reports on the synthesis of this compound derivatives, there is consequently no available data on their comparative biological activities. Therefore, a data table comparing the potency of different derivatives cannot be constructed at this time.

Computational Chemistry Approaches for SAR Analysis and Predictive Modeling

Computational chemistry offers powerful tools to analyze SAR and predict the activity of new analogues before their synthesis, saving time and resources. medchemica.com Techniques that could be applied to this compound include:

Molecular Docking: If the biological target of this compound were known, docking simulations could be used to predict how the parent molecule and its potential analogues bind to it. This would provide insight into the specific interactions (like hydrogen bonds and hydrophobic contacts) that are key to its activity.

Quantitative Structure-Activity Relationship (QSAR): A QSAR model could be developed if a series of analogues with corresponding biological activity data were available. This mathematical model would correlate the physicochemical properties of the molecules with their activity, enabling the prediction of potency for yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of this compound when interacting with a biological target or a cell membrane, providing a more detailed understanding of the binding process.

A search of the scientific literature did not yield any studies that have applied these computational chemistry approaches to perform an SAR analysis or build predictive models specifically for this compound and its potential derivatives.

Compound Information Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | methyl (9E)-8,11,12-trihydroxyoctadec-9-enoate | nih.gov |

| Molecular Formula | C19H36O5 | nih.gov |

| Origin | Sambucus williamsii, Crossostephium chinense | ebi.ac.uksemanticscholar.org |

Research Applications and Future Directions in Chemical Biology

Tianshic Acid Methyl Ester as a Biochemical Probe for Target Validation

The utility of a molecule as a biochemical probe hinges on its ability to specifically interact with and report on the function of a biological target. While direct studies employing this compound as a biochemical probe for target validation are not extensively documented in current literature, its structural characteristics as a hydroxy fatty acid ester suggest potential applications.

Fatty acid derivatives are known to act as signaling molecules and can be tailored into chemical probes. jst.go.jp For instance, the introduction of reporter groups (e.g., fluorophores, biotin (B1667282) tags) onto the fatty acid backbone can facilitate the identification of protein-lipid interactions and the localization of metabolic pathways. Specifically, mono-hydroxylated fatty acids have been used as probes to identify binding proteins, with biotinylated versions successfully identifying actin as a major binding partner. nih.gov

Given that this compound possesses multiple hydroxyl groups, these could serve as potential sites for the attachment of such reporter moieties without significantly altering the core structure recognized by biological targets. The development of such probes derived from this compound could enable researchers to investigate its mechanism of action and identify its specific cellular binding partners, thus validating them as therapeutic targets.

Table 1: Potential Modifications of this compound for Use as a Biochemical Probe

| Modification Type | Reporter Group Example | Potential Application |

| Fluorescent Tagging | Fluorescein, Rhodamine | Visualization of subcellular localization and interaction dynamics. |

| Affinity Labeling | Biotin, Photo-affinity labels | Identification and isolation of binding proteins for target validation. |

| Isotopic Labeling | ¹³C, ²H | Tracing metabolic fate and flux within cellular pathways. |

Potential as a Lead Compound for Novel Chemical Entity Discovery (pre-clinical stage)

A lead compound is a chemical starting point for the development of new drugs. This compound, and its parent compound Tianshic acid, have demonstrated biological activity that positions them as interesting candidates for lead compound discovery.

A key study revealed that both Tianshic acid and its methyl ester stimulated alkaline phosphatase (ALP) activity in osteoblastic UMR106 cells by approximately 1.5-fold at a concentration of 30 µmol/L, without affecting cell proliferation. ebi.ac.uk ALP is a critical marker for osteoblast differentiation and bone formation. This finding suggests a potential role for this compound in promoting bone health and as a starting point for developing therapeutics for bone-related disorders like osteoporosis. The natural source of this compound, Sambucus williamsii, has a history in traditional Chinese medicine for treating bone fractures, which further supports this line of investigation. nih.govnih.govcambridge.org

Furthermore, this compound belongs to the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs). This class of lipids has been recognized for a range of biological activities, including anti-diabetic and anti-inflammatory effects. nih.govnih.gov The discovery of these bioactive lipids has spurred interest in their therapeutic potential, making derivatives like this compound valuable subjects for further preclinical investigation.

Integration into Mechanistic Studies of Natural Product Bioactivity

Research on S. williamsii has identified various bioactive compounds, including lignans (B1203133) and triterpenoids, in addition to fatty acid derivatives. nih.govmdpi.com Mechanistic studies on the crude extracts and fractions of S. williamsii have demonstrated effects on bone metabolism, including the promotion of osteoblast proliferation and differentiation. nih.govcambridge.org By isolating individual components like this compound and testing their activity, researchers can deconstruct the complex pharmacology of the plant extract. The finding that this compound specifically stimulates ALP activity contributes a crucial piece to the puzzle of how S. williamsii exerts its bone-protective effects. ebi.ac.uk

Future mechanistic studies could involve comparing the activity of this compound with other compounds isolated from the same plant to identify synergistic or antagonistic interactions. This approach is vital for understanding the holistic therapeutic action of traditional herbal medicines.

Emerging Research Areas and Unexplored Biological Functions

While the initial research on this compound has focused on its effects on osteoblasts, its structural similarity to other bioactive lipids suggests a range of unexplored biological functions.

The class of trihydroxy fatty acids, to which the parent acid of this compound belongs, is known for diverse biological activities, including antifungal properties. nhri.org.twrsc.org For example, trihydroxyoctadecenoic acids (TriHOMEs) are linoleic acid-derived oxylipins that may play a role in inflammatory processes and maintaining skin barrier integrity. researchgate.netmetabolomics.se It is plausible that this compound could exhibit similar activities.

Furthermore, the broader family of FAHFAs has been linked to the activation of G protein-coupled receptors and the modulation of metabolic and immune responses. nih.govscilit.com The structural isomers of FAHFAs can have distinct biological activities, suggesting that the specific stereochemistry and positioning of the hydroxyl groups in this compound could confer unique functions. nih.govnih.gov

Table 2: Potential Unexplored Bioactivities of this compound

| Potential Bioactivity | Rationale based on Structural Analogs |

| Anti-inflammatory | Other FAHFAs and trihydroxy fatty acids exhibit anti-inflammatory properties. nih.govnih.govresearchgate.net |

| Antifungal | Trihydroxy fatty acids have been identified as having antifungal activity. nhri.org.twrsc.org |

| Metabolic Regulation | FAHFAs are known to have anti-diabetic effects and modulate glucose metabolism. nih.govnih.gov |

| Skin Barrier Function | TriHOMEs are involved in maintaining the integrity of the skin barrier. researchgate.net |

Future research should aim to screen this compound across a wide range of biological assays to uncover these potential new functions.

Methodological Advancements for Enhanced Research Throughput

Advancements in analytical and screening methodologies are crucial for accelerating research on natural products like this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for biological activity. mdpi.comresearchgate.netnih.gov Natural product extracts and their purified components can be integrated into HTS campaigns to discover new therapeutic leads. nih.govmdpi.com Applying HTS to this compound against a diverse panel of cellular and molecular targets could rapidly expand our understanding of its biological activity profile.

Advanced Analytical Techniques: The analysis of fatty acid methyl esters (FAMEs) has been significantly improved by advancements in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ccug.seresearchgate.netnih.gov These techniques allow for the sensitive and accurate quantification and structural elucidation of FAMEs from complex biological samples. Modern methods, such as those combining different ionization techniques, can provide comprehensive structural information, which is essential for distinguishing between closely related isomers. nhri.org.tw

Synthetic Methodologies: The development of efficient synthetic routes to produce this compound and its analogs would greatly facilitate research. Access to larger quantities of the pure compound, as well as novel derivatives, would enable more extensive biological testing and structure-activity relationship (SAR) studies. Recent progress in the synthesis of FAHFA libraries provides a roadmap for how such methods could be developed. mdpi.com

These methodological advancements will be instrumental in overcoming the challenges associated with natural product research, such as limited supply and complex structures, thereby enabling a more thorough investigation of the therapeutic potential of this compound.

Q & A

Q. What are the recommended chromatographic methods for isolating and purifying Tianshic acid methyl ester from natural product extracts?

this compound is typically isolated using a combination of macroporous resin (HP-20), silica gel, ODS, and Sephadex LH-20 chromatography, followed by semi-preparative HPLC for final purification . For fatty acid methyl esters (FAMEs) in general, kits like the Fatty Acid Methyl Ester Purification Kit (MAK225) can enhance recovery rates by minimizing degradation of unstable fatty acids during methylation .

Q. How can researchers verify the structural identity of this compound post-isolation?

Structural confirmation requires a multi-technique approach:

- Spectroscopic analysis : NMR (¹H, ¹³C) and MS for functional group identification and molecular weight determination.

- Chromatographic comparison : Co-elution with authenticated standards using GC/MS or HPLC (e.g., SUPELCOSIL LC-18 columns for FAMEs) .

- Database matching : Cross-referencing retention times and spectral data with libraries like Wiley or NIST .

Q. What are the safety protocols for handling this compound in laboratory settings?

While specific safety data for this compound is limited, general FAME handling guidelines apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Ensure adequate ventilation to prevent inhalation of vapors.

- Store at room temperature in inert conditions to prevent oxidation .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound derivatives?

Kinetic models (e.g., two-step transesterification) can predict reaction efficiency under varying conditions (temperature, catalyst concentration). For example, Arrhenius equations help quantify activation energies for esterification steps, while Monte Carlo simulations assess the impact of side reactions on yield . Validation requires GC analysis of intermediate and final products .

Q. What strategies resolve contradictions in FAME quantification data across different analytical platforms?

Discrepancies often arise from column selectivity (e.g., polar SP™-2560 vs. non-polar Omegawax®) or detector sensitivity. Mitigation approaches include:

- Internal standardization : Use deuterated FAMEs or odd-chain esters (e.g., C17:0 ME) to normalize retention time shifts .

- Multi-column validation : Compare results across columns with differing polarities (e.g., cyanosilicone vs. polyethylene glycol phases) .

- Statistical reconciliation : Apply multivariate analysis (PCA or PLS) to identify platform-specific biases .

Q. How can researchers evaluate the bioactivity of this compound in pharmacological studies?

Bioactivity assessment involves:

- In vitro assays : Dose-response studies (e.g., IC₅₀ determination) using cell lines relevant to the compound’s purported targets (e.g., anti-inflammatory or anticancer models) .

- Metabolite profiling : Track ester hydrolysis products (e.g., free tianshic acid) via LC-MS to distinguish parent compound effects from metabolite activity .

- Positive/negative controls : Include reference compounds (e.g., aspirin for anti-inflammatory assays) and vehicle-only groups to validate experimental conditions .

Q. What advanced GC/MS parameters are critical for distinguishing this compound isomers in complex matrices?

Key parameters include:

- Oven programming : Slow ramping (1–2°C/min) to resolve cis/trans or positional isomers on polar columns .

- Ionization mode : Electron impact (EI) at 70 eV for reproducible fragmentation patterns, complemented by chemical ionization (CI) for molecular ion confirmation .

- Data processing : Use deconvolution software (e.g., AMDIS) to separate co-eluting peaks in botanical extracts .

Methodological Notes

- Data Reproducibility : Detailed experimental protocols (catalyst concentrations, reaction times) must be included in supplementary materials to enable replication .

- Ethical Compliance : Disclose all ethical approvals for pharmacological studies, particularly in vivo models, following guidelines from institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.